![molecular formula C48H76O12 B3026026 (1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone CAS No. 129046-69-1](/img/structure/B3026026.png)
(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone
Übersicht
Beschreibung
IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species and has diverse biological activities, including anticancer, antimicrobial, and anthelmintic properties. It is cytotoxic to L5178Y murine leukemia cells (IC50 = 0.54 ng/ml). IKD-8344 inhibits growth of the mycelial form of C. albicans (MIC = 6.25 μg/ml) and potentiates the activity of polymyxin B against the multidrug-resistant pathogenic bacterium B. cenocepacia. It is active against T. spiralis in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of IKD-8344, focusing on six unique fields:
Antifungal Applications
IKD-8344 has shown significant potential as an antifungal agent. It selectively inhibits the growth of the mycelial form of Candida albicans with a minimum inhibitory concentration (MIC) of 6.25 μg/ml . This selectivity extends to other Candida species, including C. krusei , C. tropicalis , and C. lusitaniae , with MICs ranging from 1.56 to 25 μg/ml . This makes IKD-8344 a promising candidate for developing novel antifungal treatments, particularly for infections resistant to conventional antifungal drugs.
Antibacterial Properties
IKD-8344 also exhibits antibacterial properties. It enhances the activity of polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia . This synergistic effect suggests that IKD-8344 could be used in combination therapies to combat bacterial infections that are difficult to treat with standard antibiotics alone.
Anticancer Potential
Research has indicated that IKD-8344 possesses anticancer properties. It is cytotoxic to L5178Y murine leukemia cells, with an IC50 value of 0.54 ng/ml . This high level of cytotoxicity highlights its potential as a lead compound for developing new anticancer drugs, particularly for leukemia and possibly other cancers.
Anthelmintic Activity
IKD-8344 has demonstrated anthelmintic properties, showing activity against Trichinella spiralis both in vitro and in vivo . This suggests its potential use in treating parasitic worm infections, which are a significant health concern in many parts of the world.
Structural and Stereochemical Studies
The unique structure of IKD-8344, a macrocyclic dilactone, has made it a subject of interest in structural and stereochemical studies. X-ray crystal structure analysis has revealed its cylindrically curved molecular conformation . These studies are crucial for understanding the compound’s bioactivity and for designing analogs with improved properties.
Biotechnological Applications
IKD-8344’s diverse biological activities make it a valuable tool in biotechnology. Its ability to inhibit specific fungal and bacterial growth can be harnessed in various biotechnological processes, including the development of bio-preservatives and the study of microbial interactions in different environments .
Wirkmechanismus
Target of Action
IKD-8344, a macrocyclic dilactone, has been found to have diverse biological activities . It has been shown to be cytotoxic to L5178Y murine leukemia cells . Additionally, it inhibits the growth of the mycelial form of Candida albicans . It also potentiates the activity of polymyxin B against the multidrug-resistant pathogenic bacterium B. cenocepacia .
Mode of Action
It has been shown to selectively inhibit the growth of the mycelial form ofC. albicans . It also enhances the efficacy of polymyxin B, an antibiotic, against B. cenocepacia .
Biochemical Pathways
Its ability to inhibit the growth ofC. albicans and potentiate the activity of polymyxin B suggests that it may interfere with the biochemical pathways involved in the growth and survival of these organisms .
Result of Action
IKD-8344 has been shown to have cytotoxic effects on L5178Y murine leukemia cells . It also inhibits the growth of C. albicans and enhances the activity of polymyxin B against B. cenocepacia . These results suggest that IKD-8344 could potentially be used as an anticancer, antimicrobial, and anthelmintic agent .
Eigenschaften
IUPAC Name |
(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3/t25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,39-,40-,41+,42+,43+,44+,45-,46-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPYTLCDIMCGEQ-XXWADCRTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O1)[C@H](C)[C@H]2C[C@@H]3CC[C@@H](O3)[C@H](C(=O)C[C@@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)C[C@@H]6CC[C@H](O6)[C@@H](C(=O)O2)C)C)[C@@H](C)[C@@H]7CC[C@H](O7)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.